

head-to-head comparison of BMS-748730 in different tumor models

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Head-to-Head Comparison of BMS-777607 in Diverse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational small molecule inhibitor, BMS-777607, across various preclinical tumor models. BMS-777607 is a potent and selective inhibitor of the c-Met and AXL receptor tyrosine kinases, both of which are implicated in tumor proliferation, survival, invasion, and metastasis. The following sections detail its efficacy, the experimental protocols utilized in these studies, and the underlying signaling pathways.

Quantitative Data Summary

The efficacy of BMS-777607 has been evaluated in several distinct tumor models, demonstrating its potential as a versatile anti-cancer agent. The tables below summarize the key quantitative findings from these preclinical studies.

Table 1: In Vivo Efficacy of BMS-777607 in Different Tumor Models



Tumor Model	Cell Line	Animal Model	Dosing Regimen	Key Efficacy Endpoint	Result	Citation
Glioblasto ma	SF126	Xenograft	30 mg/kg BW, twice daily, i.p.	Tumor Volume Reduction	56% reduction after 6 days of treatment	[1][2][3]
Glioblasto ma	U118MG	Xenograft	30 mg/kg BW, twice daily, i.p.	Tumor Volume Reduction	>90% remission after 6 days of treatment	[1][2][3]
Murine Sarcoma	KHT	Syngeneic	25 mg/kg/day, daily	Reduction in Lung Tumor Nodules	28.3 ± 14.9% decrease	[4]
Triple- Negative Breast Cancer	E0771	Syngeneic	Not Specified	Tumor Growth Inhibition (Combinati on with anti-PD-1)	Significantl y decreased tumor growth compared to single agents	[5][6]
Prostate Cancer	DU145	Not Specified	30 mg/kg, daily for 5 days (oral gavage)	Inhibition of Lung Nodule Formation	Data suggests variability in efficacy	[7]
Breast Cancer Metastasis Model	MDA-MB- 231-4175- LM2	Not Specified	30 mg/kg, daily for 5 days (oral gavage)	Inhibition of Lung Nodule Formation	Data suggests variability in efficacy	[7]



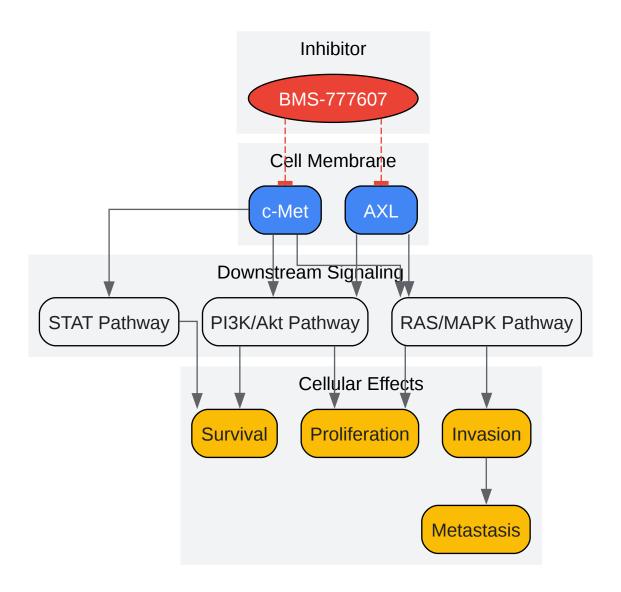
Table 2: In Vitro Activity of BMS-777607

Cell Line	Cancer Type	Assay	Endpoint	Result	Citation
КНТ	Murine Sarcoma	Cell Scatter, Motility, Invasion	Inhibition	Potent inhibition in the nanomolar range	[4]
U118MG	Glioblastoma	MTT Assay	Reduced Cell Viability	Significant reduction after 24 hours at 12.5 µM	[1][3]
SF126	Glioblastoma	MTT Assay	Reduced Cell Viability	Significant reduction after 24 hours at 12.5 µM	[1][3]
U118MG	Glioblastoma	CPP32 Activity Assay	Apoptosis Induction	Significant increase after 24 hours at 12.5 µM	[1][3]
SF126	Glioblastoma	CPP32 Activity Assay	Apoptosis Induction	Significant increase after 24 hours at 12.5 µM	[1][3]
E0771	Triple- Negative Breast Cancer	Efferocytosis Assay (Macrophage s)	Inhibition of Efferocytosis	23% inhibition at 1 μM; 77% inhibition at 10 μM	[5]

Signaling Pathway Inhibition



BMS-777607 primarily targets the c-Met and AXL receptor tyrosine kinases. The diagram below illustrates the simplified signaling cascades affected by this inhibitor.



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Caption: Simplified signaling pathways inhibited by BMS-777607.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections provide an overview of the experimental protocols used in the cited studies.



In Vitro Assays

- · Cell Lines and Culture:
 - o KHT: Murine sarcoma cells.[4]
 - SF126 and U118MG: Human glioblastoma cells.[1][2][3]
 - E0771: Murine triple-negative breast cancer cells.[5][6]
 - DU145: Human prostate carcinoma cells.[7]
 - MDA-MB-231-4175-LM2: Human breast cancer cells with high metastatic potential to the lungs.[7]
 - Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Viability (MTT) Assay:
 - Cells were seeded in 96-well plates.
 - After attachment, cells were treated with various concentrations of BMS-777607 or vehicle control (DMSO).[3]
 - Following a 24-hour incubation, MTT reagent was added to each well.
 - After a further incubation period, the formazan crystals were dissolved in a solubilization buffer.
 - Absorbance was measured at a specific wavelength to determine cell viability.
- Apoptosis (CPP32/Caspase-3) Assay:
 - Cells were treated with BMS-777607 or vehicle control.
 - After 24 hours, cell lysates were prepared.
 - Caspase-3 activity was measured using a colorimetric or fluorometric substrate.[1][3]



- · Cell Migration and Invasion Assays:
 - These assays were performed using Transwell chambers with or without a Matrigel coating for invasion and migration, respectively.
 - Cells were seeded in the upper chamber in serum-free media, with chemoattractant (e.g., serum-containing media) in the lower chamber.
 - BMS-777607 was added to the upper and/or lower chambers.
 - After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were stained and counted.

In Vivo Animal Studies

- Animal Models:
 - Xenograft Models (Glioblastoma): Athymic nude mice were used for the intracranial implantation of SF126 and U118MG human glioblastoma cells.[1][2][3]
 - Syngeneic Models (Sarcoma, Breast Cancer): Immunocompetent mouse strains were
 used for the implantation of KHT murine sarcoma cells or E0771 murine triple-negative
 breast cancer cells to allow for the study of interactions with the immune system.[4][5][6]
- Drug Administration:
 - BMS-777607 was typically formulated in a vehicle such as DMSO and PEG300 for intraperitoneal (i.p.) injection or in a suitable vehicle for oral gavage.[3][7]
 - Treatment was initiated after tumors reached a palpable size or a few days after cell injection, depending on the study design.
- Tumor Growth and Metastasis Assessment:
 - Tumor volume was measured regularly using calipers.
 - For intracranial models, tumor growth was assessed using magnetic resonance imaging (MRI).[1][2]

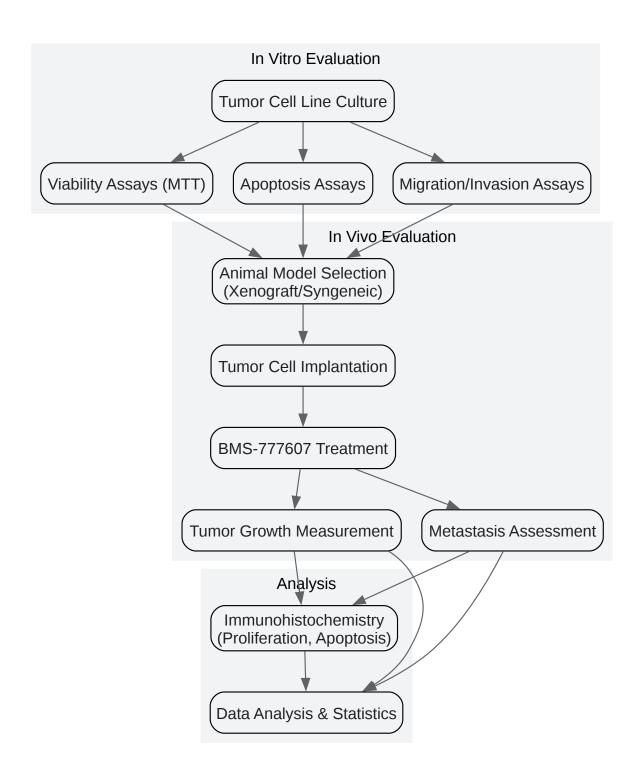


- Metastasis was quantified by counting the number of tumor nodules in the lungs after a defined period.[4][7]
- Immunohistochemistry (IHC):
 - Tumor tissues were harvested, fixed, and embedded in paraffin.
 - Sections were stained with antibodies against markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the in vivo effects of BMS-777607 at the cellular level.[1][3]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of an anti-cancer compound like BMS-777607 in a preclinical setting.





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Caption: General experimental workflow for preclinical evaluation.



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